(4-Methylpyrimidin-5-YL)boronic acid
Overview
Description
(4-Methylpyrimidin-5-YL)boronic acid is a boronic acid derivative characterized by the presence of a boronic acid group attached to a 4-methylpyrimidine ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Methylpyrimidin-5-YL)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production required in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions: (4-Methylpyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or boronic anhydrides.
Reduction: Formation of boranes.
Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
(4-Methylpyrimidin-5-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-Methylpyrimidin-5-YL)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with biological targets. This property makes it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents . The compound interacts with molecular targets through its boronic acid group, which can form stable complexes with diols and other nucleophiles .
Comparison with Similar Compounds
- (2-Methylpyrimidin-5-YL)boronic acid
- (2-Chloro-5-methoxy-4-pyridinyl)boronic acid
Comparison: (4-Methylpyrimidin-5-YL)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and binding properties. Compared to (2-Methylpyrimidin-5-YL)boronic acid, the 4-methyl substitution may offer different steric and electronic effects, potentially leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
(4-methylpyrimidin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZGDIQZAMOHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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